SBI-0640756

Description

Properties

IUPAC Name |

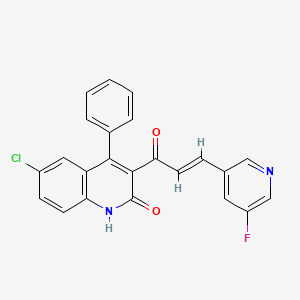

6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGPQZBDQVQRC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SBI-0640756 in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0640756 (also known as SBI-756) is a first-in-class small molecule inhibitor that presents a novel therapeutic strategy against clinically challenging melanomas, including those resistant to BRAF inhibitors (BRAFi).[1][2] Its primary mechanism of action is the disruption of the eukaryotic translation initiation factor 4F (eIF4F) complex, a critical cellular machinery component often dysregulated in cancer to promote the translation of oncogenic proteins.[1][3] This guide provides a comprehensive overview of the molecular mechanism of this compound in melanoma cells, detailing its effects on signaling pathways, quantitative data from key experiments, and the methodologies employed in its characterization.

Core Mechanism: Disruption of the eIF4F Translation Initiation Complex

The eIF4F complex is central to cap-dependent translation initiation, a fundamental process for protein synthesis. In many cancers, including melanoma, the activity of this complex is elevated, leading to the preferential translation of mRNAs encoding proteins that drive cancer progression and therapeutic resistance.[1] this compound directly targets and inhibits eIF4G1, a key scaffolding protein within the eIF4F complex.[1][2] This inhibition prevents the assembly of the functional eIF4F complex, which is composed of eIF4E (the cap-binding protein), eIF4A (an RNA helicase), and eIF4G (the scaffolding protein). By disrupting this complex, this compound effectively attenuates the translation of a subset of mRNAs that are crucial for melanoma cell growth and survival.[1] This action is independent of the mTOR signaling pathway, a known regulator of eIF4F complex assembly.[1][2]

Signaling Pathway Diagram

Caption: Inhibition of eIF4F complex assembly by this compound.

Downstream Effects on Key Signaling Pathways

Beyond its primary effect on the eIF4F complex, this compound has been observed to suppress other critical cancer-promoting signaling pathways, namely the AKT and NF-κB pathways.[1][2] While the direct molecular link between eIF4F disruption and the suppression of these pathways by this compound is still under investigation, it is a significant aspect of its anti-melanoma activity. It is noteworthy that derivatives of this compound have been developed that retain their eIF4F inhibitory function with reduced impact on AKT and NF-κB signaling, suggesting that the primary anti-melanoma effect is mediated through the disruption of the translation initiation complex.[1][2]

Signaling Pathway Diagram

Caption: Downstream effects of this compound on key signaling pathways.

Efficacy Across Diverse Melanoma Subtypes

A significant attribute of this compound is its effectiveness against a range of melanoma subtypes, including those with mutations in NRAS, BRAF, and NF1.[1][2] This broad activity is particularly relevant for melanomas that are resistant to BRAF inhibitors. By targeting a fundamental process like translation initiation, this compound can bypass the specific resistance mechanisms that develop against targeted therapies like vemurafenib.[1] Combination therapy of this compound with a BRAF inhibitor has been shown to effectively attenuate the formation of BRAFi-resistant tumors in preclinical models.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various melanoma cell lines.

Table 1: In Vitro Growth Inhibition of Melanoma Cell Lines by this compound

| Cell Line | Genotype | IC50 (µM) | Sensitivity |

| UACC903 | BRAF V600E | ~5 | Sensitive |

| A375 | BRAF V600E | ~5 | Sensitive |

| SK-MEL-28 | BRAF V600E | >10 | More Resistant |

| WM115 | BRAF V600E | >10 | More Resistant |

| UACC62 | BRAF V600E | >10 | More Resistant |

| Note: | Data is | approximated | from graphical |

| representations | in Feng et al., | 2015. |

A dose-response analysis of 21 melanoma cell lines identified two groups with differing sensitivity to this compound, with a greater than two-fold difference in IC50 values between the sensitive and more resistant groups.[1]

Table 2: Effect of this compound on eIF4F Complex Assembly

| Treatment | eIF4G1 bound to eIF4E (relative units) | 4E-BP1 bound to eIF4E (relative units) |

| Vehicle | 1.0 | 1.0 |

| This compound (5 µM) | Decreased | Increased |

| This compound (10 µM) | Further Decreased | Further Increased |

| Note: | Data is qualitative based on Western blot analysis from Feng et al., 2015. |

This compound dose-dependently inhibits the binding of eIF4G1 to eIF4E, leading to a compensatory increase in the binding of the inhibitory protein 4E-BP1 to eIF4E.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay

-

Cell Seeding: Melanoma cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well.

-

Drug Treatment: After 24 hours, cells are treated with serial dilutions of this compound or vehicle control.

-

Incubation: Cells are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and IC50 values are calculated using non-linear regression analysis.

m7GTP Pull-Down Assay for eIF4F Complex Integrity

-

Cell Lysis: Melanoma cells are treated with the desired concentrations of this compound for a specified time (e.g., 4-6 hours). Cells are then lysed in a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors.

-

Complex Capture: Cell lysates are incubated with m7GTP-agarose beads overnight at 4°C to capture the eIF4E and its associated proteins.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.

-

Elution: The captured proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against eIF4G1, eIF4E, and 4E-BP1.

Experimental Workflow Diagram

Caption: Workflow for the m7GTP pull-down assay.

Logical Relationship Diagram

The following diagram illustrates the logical progression from the molecular action of this compound to its therapeutic effect.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic agent for melanoma, acting through a distinct mechanism of disrupting the eIF4F translation initiation complex. Its ability to inhibit the growth of various melanoma subtypes, including those resistant to current targeted therapies, underscores its potential clinical utility. Further research into the downstream consequences of eIF4F inhibition and the development of next-generation compounds will be crucial in translating this preclinical success into effective patient therapies.

References

- 1. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - Labmedica.com [labmedica.com]

SBI-0640756: A Technical Guide to the Disruption of the eIF4F Complex for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical nexus for numerous signaling pathways that are frequently dysregulated in cancer.[1] Its role in controlling the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival makes it a prime target for therapeutic intervention.[2] SBI-0640756 has emerged as a first-in-class small molecule inhibitor that directly targets the eIF4G1 subunit of the eIF4F complex, leading to the disruption of cap-dependent translation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: mTOR-Independent Disruption of the eIF4F Complex

This compound functions by directly binding to the eIF4G1 scaffolding protein, thereby preventing its interaction with the cap-binding protein eIF4E.[3][4] This action effectively dismantles the eIF4F complex, a crucial step for the initiation of cap-dependent translation.[5] A notable feature of this compound is its ability to disrupt the eIF4F complex in an mTOR-independent manner.[3][4] This distinguishes it from other therapeutic strategies that target the PI3K/AKT/mTOR pathway to indirectly inhibit eIF4F assembly through the phosphorylation of 4E-binding proteins (4E-BPs).[1][2] The direct targeting of eIF4G1 allows this compound to be effective even in cancers that have developed resistance to mTOR inhibitors.[3][6] Recent studies have identified the MA3 domain of eIF4G1 as the binding site for this compound. While the direct quantitative binding affinity (e.g., Kd) of this compound to eIF4G1 has not been publicly reported, its efficacy in disrupting the eIF4E-eIF4G1 interaction is well-documented.

Data Presentation

In Vitro Efficacy: Inhibition of Melanoma Cell Viability

This compound has demonstrated potent anti-proliferative activity across a panel of human melanoma cell lines, including those with BRAF and NRAS mutations, and those resistant to BRAF inhibitors.[3][4]

| Cell Line | Genotype | IC50 of this compound (μM) |

| UACC903 | BRAF V600E | Sensitive (IC50 < 1 μM) |

| A375 | BRAF V600E | Sensitive (IC50 < 1 μM) |

| Lu1205 | BRAF V600E | Not specified |

| WM1346 | NRAS Q61R | Not specified |

| WM793 | BRAF V600E | Not specified |

| Various | BRAF, NRAS, NF1 mutant | Grouped as sensitive or resistant |

Note: Specific IC50 values for all cell lines are not consistently reported across publications. The table reflects the classification of sensitivity as described in the literature. A study of 21 melanoma lines identified a sensitive group and a resistant group with a greater than two-fold difference in IC50 values.[7]

In Vivo Efficacy: Tumor Growth Inhibition

In preclinical mouse models, this compound has shown significant anti-tumor activity, both as a single agent and in combination with BRAF inhibitors.[3]

| Animal Model | Cancer Type | Treatment | Outcome |

| NrasQ61K/Ink4a-/- mice | Melanoma | This compound (0.5 mg/kg, i.p.) | Delayed tumor onset and reduced tumor incidence by 50%[3] |

| A375 xenograft mice | Melanoma | This compound (1 mg/kg, i.p.) + BRAF inhibitor | Potently suppressed growth of established tumors[3] |

Experimental Protocols

m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity

This assay is used to isolate the eIF4F complex by capturing the cap-binding protein eIF4E, allowing for the analysis of associated proteins like eIF4G1 and 4E-BP1.

Materials:

-

m7GTP-agarose beads

-

Lysis Buffer: 50 mM MOPS/KOH (pH 7.4), 100 mM NaCl, 50 mM NaF, 2 mM EDTA, 2 mM EGTA, 1% NP-40, 1% Na-DOC, 7 mM β-mercaptoethanol, protease inhibitors, phosphatase inhibitors.[3]

-

Wash Buffer: 50 mM MOPS/KOH (pH 7.4), 100 mM NaCl, 50 mM NaF, 0.5 mM EDTA, 0.5 mM EGTA, 7 mM β-mercaptoethanol, 0.5 mM PMSF, 1 mM Na3VO4, 0.1 mM GTP.[3]

-

SDS-PAGE loading buffer

Procedure:

-

Culture and treat cells with this compound or vehicle control.

-

Wash cells with cold PBS and lyse in Lysis Buffer.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with m7GTP-agarose beads for 20 minutes to 2 hours at 4°C with gentle agitation.[3]

-

Wash the beads four times with Wash Buffer.[3]

-

Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting for eIF4E, eIF4G1, and 4E-BP1.

Proximity Ligation Assay (PLA) for in situ Detection of eIF4E-eIF4G1 Interaction

PLA allows for the direct visualization and quantification of protein-protein interactions within intact cells.

Materials:

-

Primary antibodies against eIF4E and eIF4G1 (from different species)

-

PLA probes (secondary antibodies with attached oligonucleotides)

-

Ligation and amplification reagents

-

Fluorescence microscope

Procedure:

-

Seed and treat cells on coverslips.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies recognizing eIF4E and eIF4G1.

-

Incubate with PLA probes.

-

Perform the ligation reaction to form a circular DNA molecule if the proteins are in close proximity (<40 nm).

-

Amplify the DNA circle via rolling circle amplification.

-

Detect the amplified product with fluorescently labeled oligonucleotides.

-

Visualize the resulting fluorescent spots using a microscope, where each spot represents an eIF4E-eIF4G1 interaction.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability after treatment with this compound.

Materials:

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 1,500-5,000 cells per well and allow them to attach overnight.[5]

-

Treat cells with a serial dilution of this compound for 48-72 hours.[7]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

-

PCR tubes or plates

-

Heating block or thermal cycler

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for protein quantification (e.g., Western blot)

Procedure:

-

Treat cells with this compound or vehicle.

-

Heat the cell suspensions or lysates to a range of temperatures.

-

Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble eIF4G1 in the supernatant at each temperature using Western blotting or other detection methods.

-

A shift in the melting curve of eIF4G1 in the presence of this compound indicates direct target engagement.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Regulation of eIF4F complex assembly and points of inhibition.

Caption: Workflow for the m7GTP pull-down assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

Technical Whitepaper: The Activity of SBI-0640756 in BRAF-Resistant Melanoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to BRAF inhibitors (BRAFi) represents a significant clinical challenge in the treatment of BRAF-mutant melanoma. The reactivation of the MAPK/ERK pathway and the activation of parallel signaling cascades, such as the PI3K/AKT pathway, are key mechanisms driving this resistance. SBI-0640756 has emerged as a promising therapeutic agent that targets a novel mechanism to overcome BRAFi resistance. This technical guide provides an in-depth analysis of the preclinical activity of this compound in BRAF-resistant melanoma, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of BRAF Inhibitor Resistance

BRAF mutations, most commonly the V600E substitution, are present in approximately 50% of cutaneous melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and driving tumor proliferation. While BRAF inhibitors like vemurafenib and dabrafenib have shown remarkable initial response rates, the majority of patients develop acquired resistance within a year.[1] This resistance is often mediated by the reactivation of ERK signaling through various mechanisms, including BRAF gene amplification, the expression of BRAF splice variants, or mutations in upstream components like NRAS.[1] Additionally, activation of alternative survival pathways, such as the PI3K/AKT/mTOR cascade, plays a crucial role in conferring resistance to BRAF-targeted therapies.[1]

This compound: A First-in-Class eIF4G1 Inhibitor

This compound is a novel small molecule inhibitor that targets the eukaryotic translation initiation factor 4G1 (eIF4G1).[2][3][4] eIF4G1 is a critical scaffolding protein within the eIF4F complex, which is essential for cap-dependent mRNA translation. Elevated activity of the eIF4F complex has been linked to resistance to BRAF and MEK inhibitors.[2] By binding to eIF4G1, this compound disrupts the formation of the eIF4F complex, thereby inhibiting the translation of key oncogenic proteins.[2][3][4] Notably, the action of this compound is independent of the mTOR pathway, a common regulator of protein synthesis.[2][3][4]

Quantitative Data on the Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in various BRAF-resistant melanoma models, demonstrating its potential as a monotherapy and in combination with BRAF inhibitors.

In Vitro Activity

A dose-response analysis of this compound was conducted on a panel of 21 melanoma cell lines. The cell lines were categorized as "sensitive" or "resistant" based on a greater than two-fold difference in their IC50 values.[1] While the specific IC50 values for each cell line are not publicly available in the reviewed literature, this grouping indicates a differential sensitivity to the compound across various melanoma subtypes.

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines

| Cell Line Panel | Number of Cell Lines | Sensitivity Grouping | Basis for Grouping |

| Melanoma | 21 | Sensitive vs. Resistant | >2-fold difference in IC50 |

Note: Specific IC50 values for the 21 cell lines were not detailed in the primary publication.

In Vivo Activity

The in vivo efficacy of this compound was assessed in a xenograft model using A375 human melanoma cells, which are known to be BRAF V600E mutant.

Table 2: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Outcome |

| Vehicle Control | Not specified | Progressive tumor growth |

| BRAF inhibitor (PLX4720) | 417 mg/kg in chow | Initial tumor regression followed by regrowth in 3 out of 5 mice |

| This compound | 1 mg/kg, intraperitoneal, twice weekly | Significant tumor growth inhibition |

| This compound + BRAF inhibitor (PLX4720) | This compound: 1 mg/kg, i.p., twice weekly; PLX4720: 417 mg/kg in chow | Complete tumor regression with no regrowth observed in all 4 mice |

Source: Feng Y, et al. Cancer Res. 2015.[1]

These in vivo results highlight the potent anti-tumor activity of this compound, particularly in combination with a BRAF inhibitor, where it appears to prevent the emergence of resistance.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of BRAF Inhibitor Resistance and this compound Intervention

The following diagram illustrates the key signaling pathways involved in BRAF-mutant melanoma and the points of intervention for BRAF inhibitors and this compound.

References

- 1. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

Unveiling SBI-0640756: A First-in-Class eIF4G1 Inhibitor for Advanced Melanoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0640756 has emerged as a pioneering small molecule inhibitor targeting the eukaryotic translation initiation factor 4G1 (eIF4G1), a critical component of the eIF4F complex.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its potential to overcome resistance to targeted therapies in melanoma. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental workflows are presented to facilitate further research and development in this promising area of cancer therapeutics.

Discovery and Rationale

The development of resistance to targeted therapies, such as BRAF inhibitors in melanoma, represents a significant clinical challenge.[1] A key mechanism of this resistance is the reactivation of signaling pathways that promote cell survival and proliferation, often involving the dysregulation of protein synthesis. The eukaryotic translation initiation factor 4F (eIF4F) complex, a key regulator of cap-dependent translation, is frequently hyperactivated in cancer and contributes to the preferential translation of oncogenic mRNAs.[1]

This compound was identified through a screening campaign for small molecules that could disrupt the eIF4F complex. It is a first-in-class inhibitor that directly targets eIF4G1, the scaffolding protein of the eIF4F complex, thereby preventing its interaction with eIF4E and disrupting the assembly of the entire complex.[1][2] This unique mechanism of action offers a novel strategy to attenuate the growth of melanomas that are resistant to conventional therapies.[1][3]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound has not been publicly disclosed in full detail, a plausible synthetic route can be proposed based on the synthesis of structurally related quinolinone compounds. The synthesis likely involves a multi-step process culminating in a Claisen-Schmidt condensation.

Proposed Synthesis Scheme:

A potential synthetic pathway for this compound is outlined below. This proposed scheme is based on established organic chemistry principles and the known synthesis of similar chemical scaffolds.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the eIF4G1 protein and disrupting the formation of the eIF4F translation initiation complex.[1][2] This leads to a reduction in the translation of key oncogenic proteins and the suppression of cancer cell growth and survival.

Disruption of the eIF4F Complex

The eIF4F complex consists of three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G1, a large scaffolding protein that brings together eIF4E, eIF4A, and the mRNA, facilitating the initiation of translation. This compound binds to eIF4G1, preventing its association with eIF4E.[1] This disruption is independent of the mTOR signaling pathway, which is a known regulator of eIF4F complex assembly.[1] The dissociation of the eIF4F complex leads to a global reduction in cap-dependent translation.

Downstream Signaling Pathways

Beyond its direct effect on the eIF4F complex, this compound has been shown to modulate other critical signaling pathways implicated in cancer progression.

-

AKT/mTORC1 Pathway: this compound treatment leads to a decrease in the phosphorylation of key components of the AKT/mTORC1 pathway, including AKT, TSC2, mTOR, p70S6K, and S6.[1] This indicates an inhibitory effect on this pro-survival signaling cascade.

-

NF-κB Pathway: The compound also suppresses NF-κB signaling, a pathway involved in inflammation, cell survival, and proliferation.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound in Melanoma Cell Lines

| Cell Line | BRAF/NRAS Status | IC₅₀ (µM) |

| 1205Lu | BRAF V600E | ~1.0 |

| WM1346 | NRAS Q61R | ~1.0 |

| A375 | BRAF V600E | Not explicitly stated, but growth inhibited |

| UACC903 | BRAF V600E | Not explicitly stated, but growth inhibited |

| WM3629 | BRAF V600E | Not explicitly stated, but growth inhibited |

Data extracted from Feng et al., Cancer Research, 2015.[1]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| NrasQ61K/Ink4a-/- mice | This compound (0.5 mg/kg, i.p., twice weekly) | Delayed tumor onset and reduced tumor incidence by 50% |

| A375 xenograft | This compound (1 mg/kg, i.p., twice weekly) + BRAF inhibitor | Potently suppressed growth of established tumors and prevented regrowth |

Data extracted from Feng et al., Cancer Research, 2015 and MedChemExpress product page.[1][4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on melanoma cell lines.

Protocol:

-

Seed melanoma cells (e.g., 1205Lu, WM1346) in 384-well plates at a density of 1500 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture media.

-

Treat the cells with the various concentrations of this compound or DMSO as a vehicle control. Each treatment should be performed in triplicate.

-

Incubate the plates for 48 to 72 hours.

-

Assess cell viability using a luminescence-based assay that measures ATP levels (e.g., ATPlite).

-

Calculate cell growth inhibition as a percentage of the DMSO-treated controls.

-

Determine the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[4]

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of proteins in key signaling pathways.

Protocol:

-

Treat melanoma cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

m⁷GTP Pulldown Assay

Objective: To evaluate the effect of this compound on the assembly of the eIF4F complex.

Protocol:

-

Treat melanoma cells (e.g., UACC903) with increasing concentrations of this compound.

-

Prepare cell lysates.

-

Incubate the lysates with m⁷GTP-sepharose beads to pull down the eIF4F complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against eIF4G1 and eIF4E to assess the association between these two proteins.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutics for melanoma and potentially other cancers. Its unique mechanism of targeting eIF4G1 and disrupting the eIF4F complex provides a powerful strategy to overcome resistance to existing targeted therapies.[1][3] The preclinical data demonstrate its potent anti-tumor activity both in vitro and in vivo, with a favorable safety profile.

Future research should focus on:

-

Lead Optimization: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of this compound.

-

Combination Therapies: Exploring the synergistic effects of this compound with other targeted therapies and immunotherapies in various cancer models.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Clinical Translation: Advancing optimized analogs of this compound into clinical trials to evaluate their safety and efficacy in cancer patients.

The continued investigation of this compound and other eIF4F complex inhibitors holds great promise for the development of more effective and durable cancer treatments.

References

- 1. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 3. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

SBI-0640756: A Technical Guide to its Inhibition of Cap-Dependent Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor SBI-0640756 and its role in the inhibition of cap-dependent translation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and potential therapeutic applications.

Executive Summary

This compound is a first-in-class small molecule inhibitor that directly targets the eukaryotic translation initiation factor 4G1 (eIF4G1).[1] By binding to eIF4G1, this compound disrupts the formation of the eIF4F complex, a critical component for the initiation of cap-dependent translation. This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in tumors that have developed resistance to other treatments. This guide will detail the core mechanism, present key quantitative data, outline experimental protocols for its study, and visualize the associated cellular pathways.

Core Mechanism of Action: Disrupting the eIF4F Complex

Cap-dependent translation is the primary mechanism by which eukaryotic cells synthesize proteins. This process is initiated by the binding of the eIF4F complex to the 5' cap structure of messenger RNA (mRNA). The eIF4F complex is a heterotrimeric protein complex composed of:

-

eIF4E: The cap-binding protein.

-

eIF4A: An RNA helicase that unwinds the mRNA's secondary structure.

-

eIF4G: A large scaffolding protein that orchestrates the assembly of the initiation complex.[1]

This compound exerts its inhibitory effect by directly targeting eIF4G1, the scaffolding protein. This interaction prevents the association of eIF4E with eIF4G1, thereby disrupting the formation of the functional eIF4F complex.[1] This disruption effectively halts the initiation of cap-dependent translation, leading to a global decrease in protein synthesis. Notably, the inhibitory action of this compound on eIF4F complex assembly has been shown to be independent of the mTOR signaling pathway, a common regulator of translation.[1]

In addition to its primary mechanism, this compound has also been observed to suppress AKT and NF-κB signaling pathways, although derivatives have been developed that exhibit reduced activity against these pathways while retaining potent eIF4F inhibitory function.[1][2]

Quantitative Data

The efficacy of this compound has been quantified across various melanoma cell lines, demonstrating its potential in treating cancers with different genetic backgrounds, including those with BRAF, NRAS, and NF1 mutations.

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines

| Cell Line | Genotype | IC50 (µM) |

| A375 | BRAF V600E | 0.5 - 1.0 |

| WM793 | BRAF V600E | 0.5 - 1.0 |

| 1205Lu | BRAF V600E | 0.5 - 1.0 |

| UACC-903 | BRAF V600E | 0.5 - 1.0 |

| WM1346 | NRAS Q61R | 1.0 - 2.0 |

| WM3629 | NF1 mutant | 1.0 - 2.0 |

| A375R (BRAFi-resistant) | BRAF V600E | 1.0 - 2.0 |

| Lu1205R (BRAFi-resistant) | BRAF V600E | 1.0 - 2.0 |

| WM793R (BRAFi-resistant) | BRAF V600E | 1.0 - 2.0 |

Note: IC50 values are approximate ranges compiled from reported data. Specific values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| NrasQ61K/Ink4a-/- mice | 0.5 mg/kg this compound, i.p. | Delayed tumor onset and reduced tumor incidence by 50% |

| A375 xenograft mice | 1 mg/kg this compound + BRAF inhibitor (PLX4720) | Potent suppression of tumor growth |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity

This assay is used to determine the effect of this compound on the assembly of the eIF4F complex.

Materials:

-

7-methyl-GTP (m7GTP) agarose beads (Jena Bioscience)

-

Lysis Buffer: 50 mM MOPS (pH 7.4), 100 mM KCl, 0.2 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitors.

-

Wash Buffer: Lysis buffer without protease/phosphatase inhibitors.

-

2x Laemmli sample buffer

-

Primary antibodies: anti-eIF4E, anti-eIF4G1, anti-4E-BP1

-

Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

-

Culture melanoma cells to 70-80% confluency.

-

Treat cells with this compound at desired concentrations for the specified duration.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate 500 µg of protein lysate with 30 µL of m7GTP agarose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the specified primary and secondary antibodies.

In Vitro Translation Assay

This assay measures the direct inhibitory effect of this compound on cap-dependent translation using a bicistronic luciferase reporter construct.[3]

Materials:

-

Bicistronic reporter plasmid (e.g., pRL-HL, containing Renilla luciferase under a cap-dependent promoter and Firefly luciferase under the HCV IRES)

-

Rabbit reticulocyte lysate in vitro translation kit

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Perform in vitro transcription of the bicistronic reporter plasmid to generate capped mRNA.

-

Set up the in vitro translation reaction according to the manufacturer's protocol, including the rabbit reticulocyte lysate, amino acid mixture, and the transcribed mRNA.

-

Add this compound at various concentrations to the reaction mixtures.

-

Incubate the reactions at 30°C for 90 minutes.

-

Measure the Renilla (cap-dependent) and Firefly (cap-independent) luciferase activities using a luminometer.

-

Calculate the ratio of Renilla to Firefly luciferase activity to determine the specific inhibition of cap-dependent translation.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Melanoma cell lines

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values based on the dose-response curves.

Signaling Pathways Modulated by this compound

Beyond its direct impact on the eIF4F complex, this compound has been shown to influence key cancer-related signaling pathways.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for cancers that are dependent on hyperactive cap-dependent translation, including those that have developed resistance to targeted therapies. Its unique mechanism of action, directly targeting the eIF4G1 scaffold protein, provides a new avenue for therapeutic intervention. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research into the clinical potential of this compound and the development of next-generation eIF4F inhibitors. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer types, and identifying predictive biomarkers for patient stratification.

References

- 1. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

Methodological & Application

Application Notes and Protocols for SBI-0640756 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0640756 is a first-in-class small molecule inhibitor that targets the eukaryotic translation initiation factor 4G1 (eIF4G1), a key component of the eIF4F complex.[1][2][3] By binding to eIF4G1, this compound disrupts the assembly of the eIF4F complex, which is crucial for the initiation of cap-dependent translation of mRNA into proteins.[1][3] Elevated eIF4F activity is frequently observed in various cancers, including melanoma, and is associated with resistance to targeted therapies.[1] this compound has demonstrated efficacy in attenuating the growth of BRAF-inhibitor resistant and BRAF-independent melanomas by inhibiting protein synthesis.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture-based research to investigate its effects on cancer cells.

Mechanism of Action

This compound functions by disrupting the interaction between eIF4G1 and eIF4E, thereby inhibiting the formation of the active eIF4F complex. This complex is responsible for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs, a critical step in translation initiation. The inhibition of the eIF4F complex leads to a global reduction in protein synthesis, with a more pronounced effect on the translation of mRNAs encoding proteins that promote cancer cell growth and survival.[1] Notably, this compound's mechanism is independent of the mTOR signaling pathway, which also regulates protein synthesis.[1][3]

Signaling Pathway Disrupted by this compound

Caption: Mechanism of this compound action.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines

| Cell Line (Mutation) | Treatment Concentration | Effect | Reference |

| Parental NF1-mutant Melanoma | Varies | Attenuated growth and colony-forming efficiency | [1] |

| BRAFi-resistant NF1-mutant Melanoma | Varies | Attenuated growth and colony-forming efficiency | [1] |

| NRAS-mutant Melanoma | Varies | Inhibited growth | [1] |

| BRAF-mutant Melanoma | Varies | Inhibited growth | [1] |

| Primary NF1-mutant Melanoma Cultures | Varies | Confirmed effectiveness of this compound | [1] |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic techniques are paramount for successful cell culture. All procedures should be performed in a certified biological safety cabinet.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and dishes

-

Humidified incubator (37°C, 5% CO2)

-

Inverted microscope

-

Centrifuge

Protocol:

-

Maintain cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

-

Plate cells at the desired density for subsequent experiments.

Experimental Workflow for this compound Treatment

Caption: General workflow for cell culture experiments.

Cell Viability Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.

Materials:

-

6-well or 10 cm cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-eIF4G1, anti-phospho-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle for the specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

-

6-well cell culture plates

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

-

Allow cells to adhere for 24 hours.

-

Treat cells with various concentrations of this compound or vehicle control. The medium should be replaced with fresh medium containing the compound every 3-4 days.

-

Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Conclusion

This compound represents a promising therapeutic agent that targets the eIF4F translation initiation complex. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound in various cancer cell models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of inhibiting translation initiation in cancer.

References

- 1. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - Labmedica.com [labmedica.com]

Application Notes and Protocols: Determining the Optimal Concentration of SBI-0640756 for In Vitro Assays

Introduction

Important Note: Contrary to the initial premise, SBI-0640756 is not a STING (Stimulator of Interferon Genes) inhibitor. Extensive research has characterized this compound as a first-in-class inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1).[1][2][3] Its mechanism of action involves the disruption of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[2][3][4] This complex is frequently dysregulated in cancer, making it an attractive therapeutic target.[3][4] this compound has demonstrated efficacy in attenuating the growth of various cancer cell lines, particularly melanoma, by impairing the eIF4F complex assembly independently of the mTOR pathway.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for in vitro assays by targeting the eIF4F translation initiation complex.

Mechanism of Action of this compound

The eIF4F complex, consisting of eIF4E, eIF4A, and the scaffolding protein eIF4G, plays a pivotal role in initiating protein synthesis. eIF4E binds to the 5' cap of mRNA, and eIF4G facilitates the recruitment of the 40S ribosomal subunit to the mRNA. This compound directly targets eIF4G1, leading to the disruption of the eIF4F complex.[2][4] This inhibition of translation initiation disproportionately affects the synthesis of proteins with short half-lives and those involved in cell growth and proliferation, such as cyclins and oncogenes.[4]

Caption: this compound inhibits the eIF4F complex.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various melanoma cell lines after 72 hours of treatment. This data can serve as a starting point for designing dose-response experiments in other cell types.

| Cell Line | Mutation Status | IC₅₀ (µM) | Reference |

| UACC903 | BRAF V600E | ~0.5 | [4] |

| A375 | BRAF V600E | Not specified | [1] |

| WM793 | BRAF V600E | Not specified | [1] |

| Lu1205 | BRAF V600E | Not specified | [1] |

| WM1346 | BRAF V600E | Not specified | [1] |

| WM1366 | BRAF V600E | Not specified | [1] |

| General Range | Melanoma Lines | 0.2 nM - 100 µM | [4] |

Experimental Protocols

To determine the optimal concentration of this compound for your specific in vitro assay, a systematic approach involving a dose-response evaluation is recommended. The following protocols outline key experiments.

Cell Viability/Cytotoxicity Assay

This initial experiment aims to determine the concentration range of this compound that affects cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like ATPlite[1])

-

Multichannel pipette

-

Plate reader (colorimetric or fluorometric)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.1 nM in two- or three-fold dilutions.[4] Include a DMSO-only control (vehicle).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[1]

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blot Analysis of eIF4F Complex Disruption

This experiment directly assesses the effect of this compound on the eIF4F complex.

Materials:

-

Cell line of interest

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-eIF4G1, anti-eIF4E, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control (e.g., anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

m⁷GTP-agarose beads for cap-binding protein pulldown

-

SDS-PAGE and Western blot equipment

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) for a defined period (e.g., 6 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

m⁷GTP Pulldown: Incubate a portion of the cell lysate with m⁷GTP-agarose beads to pull down the eIF4F complex.[4]

-

Western Blotting:

-

Analyze the pulldown fractions by Western blot using antibodies against eIF4G1 and eIF4E to assess the disruption of their interaction.[4]

-

Analyze the whole-cell lysates by Western blot to check for changes in the phosphorylation status of downstream effectors like 4E-BP1.

-

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of this compound on eIF4F complex integrity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the optimal concentration of this compound.

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting

-

High IC₅₀ values: The cell line may be resistant to eIF4F inhibition. Consider using a different cell line or increasing the incubation time.

-

No effect on eIF4F complex: Ensure the m⁷GTP pulldown protocol is optimized. Verify antibody quality. The chosen concentration range might be too low.

-

Inconsistent results: Ensure consistent cell seeding densities and accurate pipetting. Use a fresh stock of this compound.

Conclusion

Determining the optimal concentration of this compound is crucial for obtaining reliable and reproducible results in in vitro studies. By following the outlined protocols, researchers can effectively establish the appropriate concentration range for their specific cell type and experimental endpoint, ensuring accurate assessment of its biological activity as an eIF4F complex inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 4. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

How to prepare SBI-0640756 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0640756 is a potent and selective, first-in-class small molecule inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1). By targeting eIF4G1, this compound disrupts the formation of the eIF4F complex, a critical component of the machinery for cap-dependent mRNA translation.[1][2][3] This disruption leads to the suppression of the translation of key oncogenic proteins, making this compound a valuable tool for cancer research and a potential therapeutic agent.[4][5] Additionally, this compound has been shown to suppress AKT and NF-κB signaling pathways.[2][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of experimental settings.

Data Presentation

Table 1: Chemical and Solubility Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 404.82 g/mol | [6] |

| Formula | C₂₃H₁₄ClFN₂O₂ | [6] |

| CAS Number | 1821280-29-8 | [6] |

| Appearance | Solid | [1] |

| Solubility | DMSO: ≥ 60 mg/mL (≥ 148.2 mM) | [7] |

| Acetonitrile: Soluble | [1] | |

| Methanol: Soluble | [1] | |

| Water: Insoluble | [6] |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Shelf Life | Reference | | --- | --- | --- | | Powder | -20°C | 3 years |[6] | | DMSO Stock Solution | -80°C | 1 year |[6] | | DMSO Stock Solution | -20°C | 1 month |[6] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 4.048 mg of this compound powder (Molecular Weight = 404.8 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture. A typical final concentration for in vitro experiments ranges from 0.1 to 10 µM.[8]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture medium, it is recommended to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 in sterile DMSO or cell culture medium.

-

Final Dilution: Dilute the 10 mM or 1 mM stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of culture medium, add 0.1 µL of the 10 mM stock solution.

-

DMSO Concentration Control: It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Mixing and Application: Gently mix the working solution by pipetting and immediately add it to the cells.

Protocol 3: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides an example of a formulation for intraperitoneal (i.p.) injection of this compound in mice. Dosing for in vivo studies has been reported in the range of 0.5 - 1 mg/kg.[8]

Materials:

-

This compound powder

-

Sterile DMSO

-

Sterile PEG300

-

Sterile Tween 80

-

Sterile Saline (0.9% NaCl) or ddH₂O

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Dissolution of this compound:

-

First, dissolve the required amount of this compound powder in DMSO.

-

Add PEG300 to the DMSO solution and mix thoroughly.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add the saline to reach the final volume and mix well.

-

-

Example Formulation for a 1 mg/mL solution: To prepare 1 mL of a 1 mg/mL this compound solution, dissolve 1 mg of the compound in 100 µL of DMSO. Then, add 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.

-

Administration: The prepared formulation should be administered to animals immediately after preparation. The dosing volume will depend on the animal's weight and the desired dose.

Mandatory Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Signaling pathway inhibited by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - Labmedica.com [labmedica.com]

- 4. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Western Blot Analysis to Confirm SBI-0640756 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-0640756 is a first-in-class small molecule inhibitor that targets the eukaryotic translation initiation factor 4G1 (eIF4G1), a key scaffolding protein in the eIF4F complex.[1][2][3][4] By disrupting the interaction between eIF4G1 and eIF4E, this compound effectively hinders the assembly of the eIF4F complex, a critical step in cap-dependent mRNA translation.[1][2] This disruption has been shown to attenuate the growth of various cancer cells, including those resistant to other targeted therapies.[1][2][4]

Beyond its primary mechanism, the inhibition of translation initiation can induce cellular stress, potentially activating pathways like the Unfolded Protein Response (UPR). The UPR is a crucial signaling network that responds to endoplasmic reticulum (ER) stress and is mediated by three main sensors: IRE1α, PERK, and ATF6. This application note provides detailed protocols for using Western blot analysis to confirm the target engagement of this compound by assessing the disruption of the eIF4F complex and to investigate its downstream effects on key components of the UPR, specifically the IRE1α and PERK pathways.

Data Presentation

The following tables summarize quantitative data from representative experiments demonstrating the effects of this compound. These tables are intended to provide a clear and concise overview of the expected outcomes.

Table 1: Effect of this compound on eIF4F Complex Assembly

| Treatment | Concentration (µM) | eIF4G1 bound to eIF4E (relative to control) | p-4E-BP1 (S65) (relative to control) |

| DMSO (Control) | - | 1.00 | 1.00 |

| This compound | 0.1 | 0.65 | 0.78 |

| This compound | 0.5 | 0.32 | 0.45 |

| This compound | 1.0 | 0.15 | 0.21 |

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Assessment of UPR Pathway Activation by this compound Treatment

| Treatment | Concentration (µM) | p-IRE1α (S724) (relative to control) | XBP1s (relative to control) | p-eIF2α (S51) (relative to control) |

| DMSO (Control) | - | 1.00 | 1.00 | 1.00 |

| This compound | 1.0 | User-determined | User-determined | User-determined |

| Tunicamycin (Positive Control) | 2 µg/mL | Increased | Increased | Increased |

Expected outcomes for this compound on UPR markers are to be determined experimentally. Tunicamycin is a known ER stress inducer and serves as a positive control.

Signaling and Experimental Workflow Diagrams

Caption: Signaling pathways affected by this compound and the Unfolded Protein Response.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed melanoma cells (e.g., A375 or UACC903) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). Include a DMSO-only vehicle control.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

Protocol 2: Protein Extraction and Quantification

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Protocol 3: Western Blot Analysis

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load 20-40 µg of protein per lane into a 4-20% precast Tris-glycine polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. The transfer of high molecular weight proteins like IRE1α (~110 kDa) may require optimization, such as an extended transfer time at 4°C.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:5000 in 5% milk/TBST for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) working solution according to the manufacturer's protocol.

-

Incubate the membrane with the ECL solution for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to the loading control (β-Actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

-

Protocol 4: m7GTP Pull-Down Assay (for eIF4F Complex Integrity)

This assay is specifically designed to assess the binding of eIF4G1 to eIF4E.

-

Cell Lysis: Lyse cells as described in Protocol 2, using a non-denaturing lysis buffer.

-

Lysate Preparation: Use 200-500 µg of total protein for each pull-down. Save 5% of the lysate as the "input" control.

-

Binding:

-

Add m7GTP-agarose beads to the cleared lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow the eIF4E and its bound partners to bind to the cap analog.

-

-

Washing:

-

Wash the beads three to five times with lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins and the input samples by Western blot (Protocol 3), probing for eIF4G1 and eIF4E. A decrease in the amount of eIF4G1 pulled down in this compound-treated samples compared to the control indicates disruption of the eIF4F complex.

-

Conclusion

The protocols outlined in this application note provide a robust framework for researchers to confirm the target engagement of this compound and to explore its effects on related cellular stress pathways using Western blot analysis. By quantifying the disruption of the eIF4F complex and assessing the activation state of key UPR proteins, these methods will enable a comprehensive understanding of the cellular response to this novel translation inhibitor.

References

- 1. This compound attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. XBP1S-specific antibody (24868-1-AP) | Proteintech [ptglab.com]

- 7. XBP-1s (D2C1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: In Vivo Efficacy of SBI-0640756 in Xenograft Models

Introduction

SBI-0640756 (also known as SBI-756) is a first-in-class small molecule inhibitor that targets the eukaryotic translation initiation factor 4G1 (eIF4G1).[1][2][3] By binding to eIF4G1, this compound disrupts the assembly of the eIF4F translation initiation complex, which is crucial for the cap-dependent translation of many mRNAs that encode cancer-promoting proteins.[1] This mechanism of action is independent of the mTOR signaling pathway, a common target in cancer therapy.[1][2] Additionally, this compound has been shown to suppress AKT and NF-κB signaling.[1][3] These characteristics make it a promising therapeutic agent for cancers that have developed resistance to other treatments, such as BRAF inhibitor (BRAFi)-resistant melanoma.[1][3] Preclinical studies in various xenograft models have demonstrated its potential to inhibit tumor growth both as a monotherapy and in combination with other targeted agents.[1]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its primary anti-tumor effect by directly inhibiting the eIF4F complex, a key regulator of protein synthesis. It also demonstrates secondary effects on other pro-survival signaling pathways.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative outcomes from key in vivo studies of this compound in melanoma xenograft models.

Table 1: Efficacy of this compound in Melanoma Xenograft Models

| Xenograft Model | Treatment Groups | Dosing & Schedule | Key Outcomes |

| Nras(Q61K)::Ink4a-/- (Spontaneous Melanoma) | 1. Vehicle 2. This compound | This compound: 0.5 mg/kg, Intraperitoneal (IP), twice a week.[1] | - Delayed tumor onset (from 20 to 26 weeks).[1] - Reduced overall tumor incidence by 50%.[1][3] |

| A375 Human Melanoma (BRAFi-Resistant Model) | 1. BRAF inhibitor (PLX4720) only 2. This compound + PLX4720 | This compound: 1 mg/kg, IP, twice a week.[1] PLX4720: 417 mg/kg in chow.[1] | - Combination treatment prevented the resumption of tumor growth seen in the BRAFi-only group.[1] - Attenuated the formation of BRAFi-resistant tumors.[1][3] |

Note: In all reported studies, this compound was well-tolerated with no signs of toxicity, as monitored by body weight and liver function.[1][2]

Experimental Workflow & Protocols

General Experimental Workflow for Xenograft Efficacy Studies

The successful execution of a xenograft study involves several critical stages, from initial cell culture to final endpoint analysis. The diagram below outlines a typical workflow for a study using a cell line-derived xenograft model like A375.

Protocol 1: A375 Human Melanoma Xenograft Model (Combination Therapy)

This protocol details a study to assess the efficacy of this compound in combination with a BRAF inhibitor in a BRAFi-resistant A375 melanoma xenograft model.[1]

1. Materials and Reagents

-

A375 human malignant melanoma cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS) and Trypsin-EDTA

-

Immunocompromised mice (e.g., athymic Nude or Balb/c nude, female, 4-6 weeks old).[4]

-

This compound

-

BRAF inhibitor (e.g., PLX4720) formulated in chow (417 mg/kg).[1]

-

Vehicle for this compound (e.g., DMSO/PEG300/Tween80/ddH2O mixture)

-

Digital calipers, syringes, and appropriate animal handling equipment.

2. Cell Preparation and Implantation

-

Culture A375 cells in complete medium until they reach 70-80% confluency.[5]

-

Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium.

-

Determine cell viability using a trypan blue exclusion assay (must be >95%).[6]

-

Adjust the cell concentration to 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[1]

3. Tumor Growth and Treatment

-

Allow the tumors to grow, measuring the volume 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: Volume = (Width)² x Length / 2.[5]

-

When tumors reach an average volume of approximately 250 mm³, randomize the mice into treatment cohorts.[1]

-

Begin treatment administration:

-